

Mechanisms and Quantitative Data on Avasimibe Interactions

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Compound Focus: Avasimibe

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Avasimibe's interaction profile is complex, involving both enzyme induction and inhibition. The following table summarizes the key enzymes and transporters affected, along with quantitative data where available.

Table 1: Avasimibe's Effects on Human Drug-Metabolizing Enzymes and Transporters

Target Enzyme / Transporter	Type of Effect	Quantitative Measure (IC ₅₀ / Induction)	Clinical / Experimental Evidence & Impact
Pregnane X Receptor (PXR)	Activation (agonist)	More potent than rifampin on an equimolar basis [1]	Primary mechanism for induction of CYP3A4 and MDR1 [1].

| **CYP3A4** | Induction & Inhibition | **Induction:** EC₅₀~ 200-400 nM in hepatocytes [1]. **Inhibition:** IC₅₀~ varies by substrate: 1.6 μM (midazolam), 3.1 μM (felodipine), 20.7 μM (testosterone) [1]. | **Clinical:** 3- and 6-fold increase in midazolam oral clearance with 50 mg and 750 mg **avasimibe**, respectively [1]. | | **P-glycoprotein (MDR1)** | Induction | ~2-fold increase in mRNA and protein [1]. | **Clinical:** 40% decrease in digoxin AUC with 750 mg **avasimibe** [1]. | | **CYP2C9** | Induction & Inhibition | **Inhibition:** IC₅₀~ 2.9 μM [2]. | **Clinical:** 54.2% reduction in trough S-warfarin levels; decreased prothrombin time [2]. | | **CYP2C19** | Inhibition | IC₅₀~ 26.5 μM [2]. | Potential interaction with substrates (e.g., proton pump inhibitors, clopidogrel) [2]. | | **CYP1A2** | Inhibition | IC₅₀~ 13.9 μM [2]. | Potential interaction with substrates (e.g., theophylline, clozapine) [2]. | | **CYP2B6** | Induction | Differential induction observed, dependent on donor [2]. | Potential interaction with substrates (e.g., bupropion, efavirenz) [2]. |

Experimental Protocols for Investigating Interactions

For researchers needing to characterize these interactions in the lab, here are detailed methodologies based on published studies.

1. Protocol: Clinical Drug-Drug Interaction Study (CYP3A4 Substrate) [1]

This protocol describes how the clinically significant interaction with midazolam was determined.

- **Objective:** To evaluate the effect of repeated **avasimibe** dosing on the pharmacokinetics of midazolam, a sensitive CYP3A4 substrate.
- **Materials:**
 - Healthy human volunteers.
 - **Avasimibe** (e.g., 50 mg and 750 mg doses).
 - Midazolam (oral).
- **Methodology:**
 - **Study Design:** Open-label, fixed-sequence study.
 - **Baseline Phase:** Administer a single oral dose of midazolam to all subjects and collect intensive blood samples over 24 hours to determine baseline pharmacokinetics (AUC, C_{max}, clearance).
 - **Treatment Phase:** Administer **avasimibe** once daily for 7 days.
 - **Interaction Phase:** On day 7, co-administer a single oral dose of midazolam with the **avasimibe** dose. Repeat the intensive blood sampling for midazolam.
 - **Bioanalysis:** Measure plasma concentrations of midazolam using a validated LC-MS/MS method.
 - **Data Analysis:** Compare the pharmacokinetic parameters of midazolam with and without **avasimibe** co-administration. A significant increase in oral clearance (and reduction in AUC) indicates CYP3A4 induction.

2. Protocol: In Vitro CYP Inhibition Assay in Human Liver Microsomes [1] [2]

This is a standard method to determine the inhibition potential (IC₅₀) of **avasimibe** against specific CYP enzymes.

- **Objective:** To determine the concentration of **avasimibe** that inhibits the activity of a specific CYP enzyme by 50% (IC₅₀).
- **Materials:**
 - Pooled human liver microsomes (HLM).
 - **Avasimibe** (serial dilutions in DMSO or buffer).

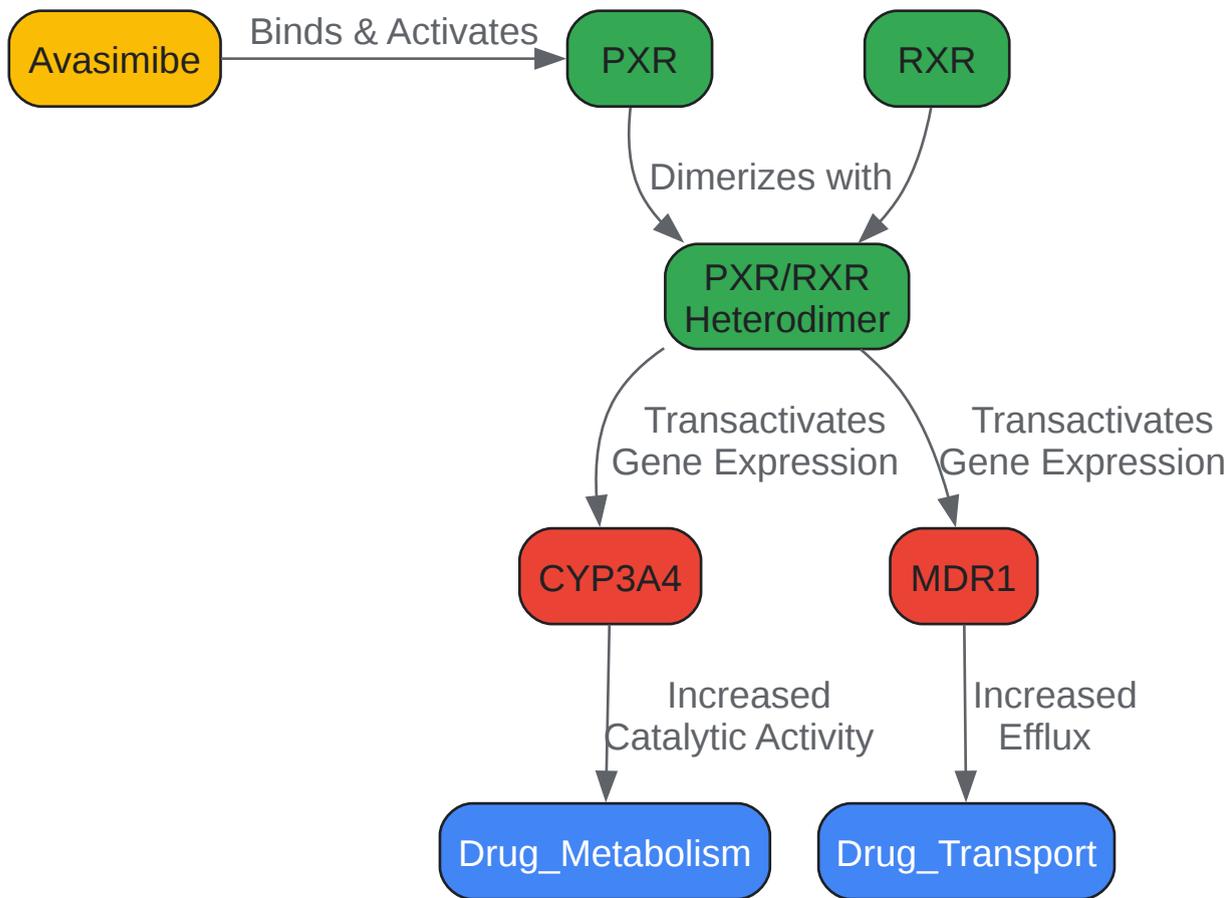
- CYP-specific probe substrate (e.g., midazolam for CYP3A4, diclofenac for CYP2C9, phenacetin for CYP1A2).
- Cofactor: NADPH regenerating system.
- Stop solution (e.g., acetonitrile with internal standard).
- LC-MS/MS system for metabolite quantification.
- **Methodology:**
 - **Incubation:** In a 96-well plate, mix HLM, probe substrate at a concentration near its K_m , and varying concentrations of **avasimibe**. Pre-incubate for a few minutes.
 - **Reaction Initiation:** Start the reaction by adding the NADPH regenerating system.
 - **Termination:** Stop the reaction after a linear incubation time (e.g., 10-45 minutes depending on the enzyme) with the stop solution.
 - **Analysis:** Centrifuge the plates to precipitate proteins and analyze the supernatant via LC-MS/MS to quantify the formation of the specific metabolite for each probe reaction.
 - **IC₅₀ Calculation:** Plot the percentage of remaining enzyme activity (relative to a vehicle control) against the log of the **avasimibe** concentration. Fit the data with a sigmoidal dose-response curve to calculate the IC₅₀ value.

Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the core mechanism of **avasimibe**'s interactions and a generalized experimental workflow.

Diagram 1: Avasimibe-Induced Drug Interactions via PXR Activation

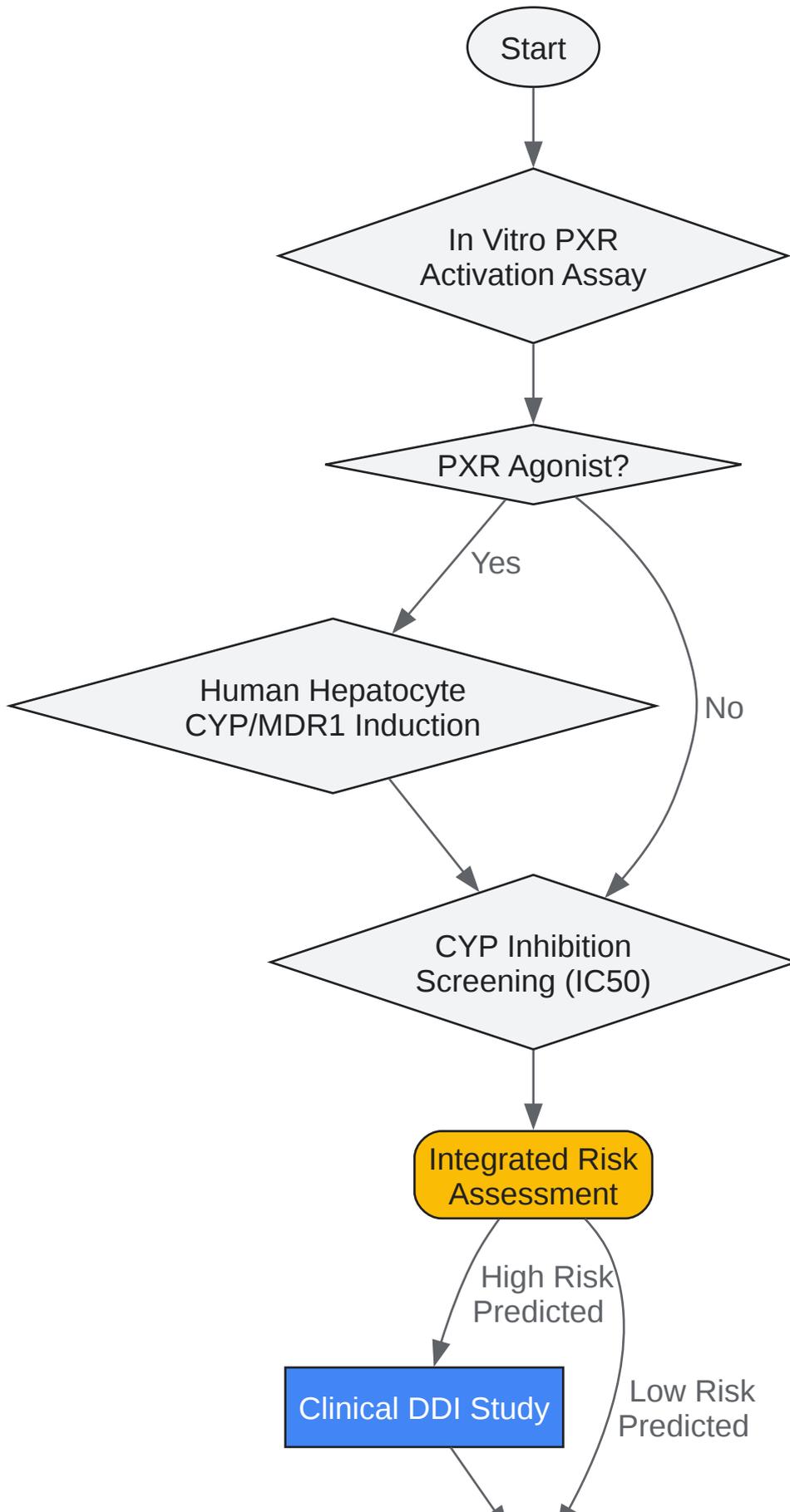
This diagram shows the signaling pathway by which **avasimibe** causes drug interactions.



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Diagram 2: Workflow for Assessing Avasimibe Drug Interaction Risk

This flowchart outlines a logical sequence for experimentally evaluating **avasimibe**'s interaction potential.





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Frequently Asked Questions (FAQs) for Researchers

Q1: What is the primary mechanism behind avasimibe's most significant drug interactions? The primary mechanism is the activation of the pregnane X receptor (PXR), a nuclear receptor that acts as a master regulator of xenobiotic metabolism. This activation leads to the increased gene expression and activity of CYP3A4 and P-glycoprotein (MDR1), profoundly accelerating the clearance and reducing the bioavailability of drugs that are substrates for these proteins [1] [3].

Q2: Besides induction, does avasimibe have other inhibitory effects we should consider in vitro? Yes, alongside its inductive effects, **avasimibe** is a direct inhibitor of several CYP enzymes. It potently inhibits CYP2C9 (IC₅₀~ 2.9 μM) and also shows inhibitory activity against CYP1A2 and CYP2C19 [2]. This dual nature (inducer and inhibitor) can make predicting net clinical outcomes complex and underscores the need for clinical studies.

Q3: Our lab is repurposing avasimibe for cancer research. Do the drug interaction warnings still matter? Absolutely. While the therapeutic context may change, the pharmacological properties of the molecule do not. If **avasimibe** is to be used in animal models or future clinical trials in combination with other chemotherapeutic agents (many of which are CYP3A4 substrates like paclitaxel or vinca alkaloids), the potential for severe interactions remains high and must be experimentally accounted for [4] [5].

Q4: What is a key clinical proof-of-concept for avasimibe's CYP3A4 induction? A clinical study demonstrated that administering 750 mg of **avasimibe** daily for 7 days increased the oral clearance of midazolam (a sensitive CYP3A4 substrate) by 6-fold. This means the body became six times faster at removing the drug, drastically reducing its exposure [1].

Q5: Are there any specific clinical recommendations for managing these interactions? The core recommendation from its development phase is that **avasimibe** has a **high potential for clinically significant drug-drug interactions**. Co-administration with drugs that are narrow therapeutic index

substrates of CYP3A4 (e.g., midazolam, cyclosporine) or P-gp (e.g., digoxin) is strongly discouraged without close therapeutic drug monitoring and dose adjustment [1] [3] [2].

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